[2,3'-Bipyridin]-6-ylmethanol
Description
Significance of Bipyridine Scaffolds in Modern Chemistry
Bipyridine scaffolds, particularly the well-studied 2,2'-bipyridine (B1663995) isomer, are renowned for their ability to act as chelating ligands, forming stable complexes with a wide variety of metal ions. urfu.ru This property has made them indispensable in the development of catalysts for organic synthesis, materials with interesting photophysical and electrochemical properties, and even as components in supramolecular assemblies. urfu.ru The stability and predictable coordination behavior of the bipyridine unit provide a robust platform for the design of complex molecular architectures. urfu.ru
Rationale for Investigating [2,3'-Bipyridin]-6-ylmethanol
The investigation into this compound is driven by the potential for this specific isomer to offer advantages over more common bipyridine ligands. The unsymmetrical nature of the 2,3'-bipyridine (B14897) core can lead to metal complexes with distinct coordination geometries and electronic properties compared to their symmetrical 2,2' or 4,4' counterparts. The presence of the hydroxymethyl group introduces a versatile functional handle. This alcohol moiety can be further modified to create more complex ligands, tether the molecule to surfaces, or participate in hydrogen bonding interactions, influencing the self-assembly of its metal complexes.
Research into related bipyridine methanol (B129727) derivatives has demonstrated their utility in significant applications. For instance, cobalt complexes of di([2,2'-bipyridin]-6-yl)(pyridin-2-yl)methanol have shown high efficiency as catalysts for photocatalytic hydrogen evolution from water, a process of great interest for renewable energy technologies. Furthermore, bipyridine-based ligands are crucial components in the development of materials for organic light-emitting diodes (OLEDs) and sensors. These established applications for similar compounds provide a strong impetus for the detailed study of this compound and its potential contributions to these fields.
Historical Context of Related Bipyridine Derivatives in Academic Research
The study of bipyridine chemistry has a rich history dating back over a century. The synthesis of 2,2'-bipyridine was first reported in the late 19th century, and its coordination chemistry with metal ions, particularly iron, was explored in the early 20th century. A significant portion of early research focused on the development of analytical reagents for metal ion detection.
Over the decades, the field has evolved dramatically, with the development of sophisticated synthetic methods allowing for the preparation of a vast array of substituted and isomeric bipyridine ligands. The advent of modern characterization techniques, such as X-ray crystallography and various spectroscopic methods, has provided deep insights into the structure and bonding of bipyridine complexes, fueling their application in increasingly complex systems. The investigation of this compound builds upon this extensive foundation of knowledge, seeking to explore a less-charted area of the vast bipyridine landscape.
Scope and Objectives of Research on this compound
Current and future research on this compound is anticipated to focus on several key areas:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound is a primary objective. Detailed characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry is essential to confirm its structure and purity. While specific data for this exact isomer is not widely published, analogous methods for similar compounds, such as the reduction of a corresponding carboxylate, provide a clear path forward. chemrxiv.org The table below presents hypothetical characterization data based on closely related structures.
Coordination Chemistry: A major focus will be the synthesis and characterization of metal complexes of this compound with a range of transition metals. Researchers will investigate the coordination modes of the ligand and the structural, electronic, and magnetic properties of the resulting complexes.
Catalytic Applications: The catalytic activity of metal complexes derived from this compound will be a significant area of exploration. This includes their potential use in a variety of organic transformations and, importantly, in photocatalytic processes such as water splitting and CO2 reduction.
Materials Science: The photophysical properties of this compound and its metal complexes will be investigated to assess their suitability for applications in areas like OLEDs, chemical sensors, and light-harvesting systems. The ability of the hydroxymethyl group to influence solid-state packing and intermolecular interactions will be of particular interest.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| CAS Number | 1227598-86-8 |
Table 2: Hypothetical Spectroscopic Data for this compound (based on analogous compounds)
| Spectroscopic Technique | Expected Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.7-7.2 (m, 7H, aromatic protons), 4.8 (s, 2H, CH₂), 2.5 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 158-120 (aromatic carbons), 64.5 (CH₂) |
| Infrared (IR) | ~3400 cm⁻¹ (O-H stretch), ~3100-3000 cm⁻¹ (C-H aromatic stretch), ~1600-1400 cm⁻¹ (C=C and C=N aromatic ring stretches), ~1050 cm⁻¹ (C-O stretch) |
| Mass Spectrometry (ESI+) | m/z 187.0866 [M+H]⁺ |
Disclaimer: The spectroscopic data presented in Table 2 is hypothetical and based on the analysis of closely related bipyridine methanol derivatives. Actual experimental data for this compound may vary.
Properties
IUPAC Name |
(6-pyridin-3-ylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-10-4-1-5-11(13-10)9-3-2-6-12-7-9/h1-7,14H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZCFYCUYHXRKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CN=CC=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 2,3 Bipyridin 6 Ylmethanol
Retrosynthetic Analysis of [2,3'-Bipyridin]-6-ylmethanol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. libretexts.orgchemistry.coachnsf.gov For this compound, the primary disconnection points are the C-C bond between the two pyridine (B92270) rings and the C-C bond of the methanol (B129727) group.
Primary Disconnections:
C(2)-C(3') Bond: Breaking the bond between the 2-position of one pyridine ring and the 3-position of the other suggests a cross-coupling reaction as a key synthetic step. This leads to two pyridyl precursors, one acting as a nucleophile and the other as an electrophile.
C(6)-CH₂OH Bond: Disconnecting the methanol group at the 6-position of the pyridine ring points towards a functional group interconversion. imperial.ac.uk This could involve the reduction of a carboxylic acid, ester, or aldehyde at that position.
This analysis reveals that the synthesis can be approached by first constructing the bipyridine core followed by the introduction or modification of the functional group at the 6-position, or by preparing a functionalized pyridine precursor that already contains the methanol or a precursor to it, and then forming the bipyridine ring.
Classical Synthetic Approaches for this compound
Traditional methods for synthesizing bipyridine derivatives have been well-established and provide reliable routes to the target molecule.
Cross-Coupling Reactions in this compound Synthesis
Transition-metal catalyzed cross-coupling reactions are a cornerstone for the formation of C(sp²)–C(sp²) bonds, which is essential for constructing the bipyridine framework. preprints.orgmdpi.com
Suzuki Coupling: This reaction typically involves the coupling of a pyridyl boronic acid or ester with a halopyridine in the presence of a palladium catalyst and a base. preprints.orgmdpi.comresearchgate.net While effective for many bipyridine syntheses, the stability of 2-pyridylboronic acid derivatives can be a challenge. preprints.orgmdpi.com
Stille Coupling: This method utilizes the reaction of a pyridylstannane with a halopyridine, also catalyzed by palladium. mdpi.comchemrxiv.orgorgsyn.org A significant drawback of Stille coupling is the toxicity of the organotin reagents. mdpi.comorgsyn.org
Negishi Coupling: Involving the reaction of a pyridylzinc halide with a halopyridine, Negishi coupling is another powerful tool for bipyridine synthesis, often providing high yields under mild conditions. preprints.orgmdpi.comorgsyn.org The reactivity of halopyridines in these couplings generally follows the order I > Br > Cl, with 2-halopyridines being more reactive than 3-halopyridines. orgsyn.org
| Coupling Reaction | Typical Reactants | Catalyst/Reagents | Key Features |
| Suzuki Coupling | Pyridyl boronic acid/ester + Halopyridine | Pd catalyst, Base | Good functional group tolerance. mdpi.com |
| Stille Coupling | Pyridylstannane + Halopyridine | Pd catalyst | Effective but uses toxic tin reagents. mdpi.comorgsyn.org |
| Negishi Coupling | Pyridylzinc halide + Halopyridine | Pd catalyst | High yields, mild conditions. preprints.orgorgsyn.org |
Ring-Forming Strategies for the Bipyridine Core
An alternative to coupling two pre-functionalized pyridine rings is to construct one of the pyridine rings onto an existing pyridine scaffold. One classical method is the Kröhnke pyridine synthesis , which involves the reaction of a 1-(pyridin-3-yl)ethan-1-one derivative with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate (B1210297). While versatile, this method may require multiple steps to prepare the necessary precursors.
Another approach involves the Ullmann-type homocoupling of halopyridines using a copper or nickel catalyst. preprints.orgmdpi.com This method is generally used for the synthesis of symmetrical bipyridines but can be adapted for unsymmetrical derivatives. mdpi.com
Functional Group Transformations to Introduce the Methanol Moiety
Once the [2,3'-bipyridine] core is assembled with a suitable functional group at the 6-position, a functional group interconversion is performed to yield the final methanol group. imperial.ac.uk
Reduction of Carboxylic Acid Derivatives: A common strategy is the reduction of a methyl [2,3'-bipyridine]-6-carboxylate. This can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent such as ethanol. chemrxiv.org
Reduction of Aldehydes: If the precursor is a [2,3'-bipyridine]-6-carbaldehyde, it can also be readily reduced to the corresponding alcohol using similar reducing agents.
Modern and Green Chemistry Approaches to this compound Synthesis
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods.
Catalytic Methods in this compound Production
Modern catalytic methods aim to improve upon classical cross-coupling reactions by using more efficient catalyst systems, milder reaction conditions, and greener solvents. researchgate.netacs.org
Advanced Palladium Catalysis: The development of new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands has led to palladium catalysts with higher turnover numbers and the ability to catalyze reactions under milder conditions and with lower catalyst loadings. preprints.org
Mechanochemistry: This solvent-free or low-solvent approach uses mechanical force to initiate chemical reactions. nih.gov Mechanochemical synthesis of bipyridine-metal complexes has been shown to be more sustainable and efficient than conventional solvothermal methods. nih.gov
Photocatalysis: The use of light to drive chemical reactions is a rapidly growing area of green chemistry. Photocatalytic methods for water splitting are being explored, which could have applications in the synthesis of bipyridine derivatives. preprints.org
Electrochemical Methods: Electrochemical synthesis is another promising green approach that can avoid the use of toxic and costly reagents. preprints.org Nickel-catalyzed electroreductive coupling of bromopyridines has been shown to be an efficient method for bipyridine synthesis. preprints.org
The use of methanol as a green methylating agent in some catalytic reactions further highlights the move towards more environmentally friendly synthetic routes. researchgate.net
Flow Chemistry and Continuous Synthesis of this compound
The application of flow chemistry to the synthesis of bipyridine derivatives is a significant advancement over traditional batch methods. While specific documentation on the continuous synthesis of this compound is not extensively detailed in public literature, the synthesis of structurally similar compounds using this technology highlights its potential. Flow chemistry is recognized as a disruptive innovation that offers new possibilities in the synthesis of fine chemicals, polymers, and nanomaterials. europa.eu
Continuous flow systems offer substantial advantages, particularly for reactions that are highly exothermic or involve hazardous intermediates. europa.eu For instance, the synthesis of 5-Diethylboryl-2,3'-bipyridine, a compound inaccessible by conventional batch methods, was successfully achieved using a flow microreactor. nih.gov This approach allowed for precise control over reaction conditions, leading to the formation of the desired product which exists as a dynamic equilibrium of cyclic trimers and tetramers in solution. nih.gov The principles demonstrated in this synthesis are directly applicable to the formation of the this compound skeleton.
The benefits of employing flow reactors include significantly improved heat transfer, which prevents the formation of hot spots and reduces the risk of runaway reactions or the formation of degradation by-products. europa.eu This enhanced safety and control can lead to higher yields and purity. The scalability of flow synthesis is another key advantage, allowing for seamless transition from laboratory-scale research to gram-scale production or larger. beilstein-journals.org The integration of in-line analysis techniques, such as flow NMR spectroscopy, can provide real-time monitoring of reaction progress and dynamics. nih.gov
| Parameter | Flow Chemistry Approach | Traditional Batch Approach | Reference |
|---|---|---|---|
| Heat Transfer | Excellent, rapid dissipation | Limited, potential for hot spots | europa.eu |
| Safety | Enhanced due to small reaction volumes and superior temperature control | Higher risks with exothermic reactions or hazardous reagents | europa.eu |
| Scalability | Straightforward by extending operation time ("scaling-out") | Complex, often requires re-optimization of conditions | beilstein-journals.org |
| Control | Precise control over stoichiometry, temperature, and residence time | Less precise, potential for gradients in temperature and concentration | nih.gov |
| Accessibility | Enables synthesis of compounds inaccessible by batch methods | May be limited by reaction kinetics or stability of intermediates | nih.gov |
Sustainable Reagents and Solvents in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. carloerbareagents.com This involves a critical evaluation of all components of a reaction, including solvents and reagents, to minimize environmental impact and enhance safety. alfa-chemistry.com
Traditional syntheses of bipyridines, often relying on cross-coupling reactions like Stille or Suzuki couplings, frequently utilize conventional organic solvents such as toluene (B28343), xylene, tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). chemrxiv.orgkyoto-u.ac.jpmdpi.com While effective, these solvents pose environmental and health risks. text2fa.ir The green chemistry paradigm encourages their replacement with more sustainable alternatives. text2fa.iracs.org Bio-based solvents like Cyrene™, which is derived from cellulose, have emerged as biodegradable and non-toxic options for various organic syntheses. researchgate.net Other greener alternatives include 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME), which offer advantages such as lower toxicity, reduced peroxide formation, and easier separation from water. carloerbareagents.com
The choice of reagents is also crucial. Suzuki-Miyaura cross-coupling, which uses relatively benign organoboron reagents, is often preferred over Stille coupling, which involves toxic organotin compounds. chemrxiv.orgmdpi.com The development of highly active palladium precatalysts allows for lower catalyst loadings, reducing costs and minimizing metal contamination in the final product. mdpi.com Furthermore, the use of biocatalysts or "green reagents" that are designed for minimal waste and reduced hazards represents a significant step towards more sustainable chemical manufacturing. alfa-chemistry.com
| Solvent | Type | Key Properties | Reference |
|---|---|---|---|
| Toluene / Xylene | Conventional (Aromatic) | High boiling point, effective for high-temperature reactions. | kyoto-u.ac.jp |
| Tetrahydrofuran (THF) | Conventional (Ether) | Good solvating power, but can form explosive peroxides. | orgsyn.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Sustainable Alternative | Derived from renewable resources, higher boiling point than THF, limited miscibility with water. | carloerbareagents.com |
| Cyclopentyl methyl ether (CPME) | Sustainable Alternative | High boiling point, stable in acidic/basic conditions, low peroxide formation. | carloerbareagents.com |
| Cyrene™ (Dihydrolevoglucosenone) | Sustainable Alternative | Bio-derived, biodegradable, non-mutagenic, high polarity. | researchgate.net |
Purification and Isolation Techniques for this compound Intermediates and Product
The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product's high purity. A multi-step approach combining extraction, chromatography, and recrystallization is typically employed.
Following the completion of the synthesis, the reaction mixture is subjected to a work-up procedure. This usually involves an aqueous extraction to remove inorganic salts, catalysts, and water-soluble by-products. The choice of extraction solvent is crucial; common solvents include dichloromethane (B109758), ethyl acetate, or chloroform. orgsyn.orgambeed.com For instance, a reaction mixture might be poured into a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acids before being extracted with an organic solvent like dichloromethane. orgsyn.org The combined organic layers are then typically washed with brine to remove residual water and dried over an anhydrous salt such as sodium sulfate (B86663) before the solvent is removed under reduced pressure. orgsyn.org
Chromatography is the primary method for separating the target compound from closely related impurities. Column chromatography using silica (B1680970) gel is a standard technique. ambeed.com The crude product is loaded onto a silica gel column and eluted with a solvent system of increasing polarity, for example, a gradient of methanol in dichloromethane or ethyl acetate in hexanes. kyoto-u.ac.jpgoogleapis.com The selection of the eluent system is optimized to achieve maximum separation. For certain bipyridine derivatives, specialized stationary phases like amino-functionalized (NH) silica gel can provide better purification than standard silica gel. kyoto-u.ac.jp
The final step for obtaining a highly pure, crystalline product is often recrystallization. The solid obtained after chromatography is dissolved in a minimum amount of a hot solvent or solvent mixture, such as ethyl acetate or a hexane-ethyl acetate mixture, and allowed to cool slowly. kyoto-u.ac.jpambeed.com As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.
| Technique | Purpose | Typical Reagents/Materials | Reference |
|---|---|---|---|
| Aqueous Extraction | Removal of inorganic salts, acids/bases, and water-soluble impurities. | Dichloromethane, Ethyl Acetate, Saturated NaHCO₃, Brine. | orgsyn.org |
| Column Chromatography | Separation of the target compound from structurally similar by-products and unreacted starting materials. | Silica Gel, NH Silica Gel, Hexane, Ethyl Acetate, Methanol. | kyoto-u.ac.jpambeed.com |
| Recrystallization | Final purification to obtain a high-purity crystalline solid. | Ethyl Acetate, Hexane. | kyoto-u.ac.jp |
Reactivity and Derivatization Strategies of 2,3 Bipyridin 6 Ylmethanol
Transformations Involving the Hydroxyl Group
The methanol (B129727) group attached to the C6 position of the pyridine (B92270) ring is a primary alcohol. Its reactivity is analogous to that of benzylic alcohols, influenced by the adjacent aromatic system. This functionality serves as a versatile handle for esterification, etherification, oxidation, and nucleophilic substitution reactions.
The hydroxyl group of [2,3'-Bipyridin]-6-ylmethanol can be readily converted into esters and ethers, which are common strategies for modifying the compound's steric and electronic properties.
Esterification: The formation of esters from this compound can be achieved through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commdpi.com The reaction is an equilibrium process, often requiring the removal of water to drive it towards the product. masterorganicchemistry.com Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the alcohol can be treated with more reactive acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct. medcraveonline.com
Etherification: Ether derivatives can be synthesized via the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether. organic-chemistry.org Other methods for the etherification of benzylic-type alcohols include reactions catalyzed by Lewis acids or palladium complexes, which can offer alternative pathways and selectivities. organic-chemistry.orgrsc.org
Table 1: Representative Esterification and Etherification Reactions This table presents plausible reaction schemes based on standard organic chemistry principles, as specific examples for this exact substrate are not widely documented.
| Reaction Type | Reagents | Product | General Conditions |
|---|---|---|---|
| Esterification (Fischer) | Acetic Acid (CH₃COOH), H₂SO₄ (cat.) | [2,3'-Bipyridin]-6-ylmethyl acetate (B1210297) | Heat, removal of H₂O |
| Esterification (Acyl Chloride) | Benzoyl Chloride (PhCOCl), Triethylamine (Et₃N) | [2,3'-Bipyridin]-6-ylmethyl benzoate | Inert solvent (e.g., DCM), 0 °C to RT |
| Etherification (Williamson) | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 6-(Methoxymethyl)-2,3'-bipyridine | Anhydrous solvent (e.g., THF), RT |
The primary alcohol of this compound can be oxidized to two higher oxidation states: an aldehyde or a carboxylic acid. The choice of oxidant and the control of reaction conditions are crucial for achieving the desired product selectively. harvard.educhemguide.co.uk
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage without proceeding to the carboxylic acid. organic-chemistry.org Reagents such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) (DCM) are effective for this transformation. beilstein-journals.org Other modern methods include the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) or oxidation with Dess-Martin periodinane (DMP), both of which operate under mild, non-aqueous conditions. harvard.edu
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly into a carboxylic acid. chemguide.co.uk A common reagent for this purpose is potassium permanganate (B83412) (KMnO₄) in a basic or neutral solution, followed by an acidic workup. Another effective method is using potassium dichromate (K₂Cr₂O₇) with sulfuric acid, often under heating, to ensure complete oxidation. chemguide.co.uk The intermediate aldehyde is formed in situ but is immediately oxidized further under these vigorous conditions. chemguide.co.uk The Tollens' test, using silver(I) oxide (Ag₂O) in an ammonia (B1221849) solution, can also oxidize aldehydes to carboxylic acids and could be used in a two-step sequence from the alcohol. masterorganicchemistry.com
Table 2: Oxidation of this compound This table presents plausible reaction schemes based on established oxidation methods for primary and benzylic alcohols.
| Target Product | Reagent(s) | Typical Conditions |
|---|---|---|
| [2,3'-Bipyridine]-6-carbaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature |
| [2,3'-Bipyridine]-6-carbaldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Room Temperature |
| [2,3'-Bipyridine]-6-carboxylic acid | Potassium Permanganate (KMnO₄) | Aqueous base, heat, then H₃O⁺ workup |
| [2,3'-Bipyridine]-6-carboxylic acid | Potassium Dichromate (K₂Cr₂O₇), H₂SO₄ | Heat under reflux |
The hydroxyl group is a poor leaving group (OH⁻), but it can be converted into a good leaving group to facilitate nucleophilic substitution. A primary route for this is the conversion of the alcohol to an alkyl halide. Research has demonstrated the successful conversion of [2,2'-bipyridin]-6-ylmethanol (B13982500) to 6-(chloromethyl)-2,2'-bipyridine using thionyl chloride (SOCl₂). chemrxiv.orgrsc.org This reaction proceeds by converting the hydroxyl into a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (Sₙi mechanism) or is attacked by an external chloride, displacing sulfur dioxide and yielding the alkyl chloride. A similar reaction using phosphorus tribromide (PBr₃) would yield the corresponding 6-(bromomethyl)-2,3'-bipyridine. Once formed, these haloalkyl derivatives are excellent substrates for Sₙ2 reactions with a variety of nucleophiles (e.g., cyanides, azides, amines, thiolates), allowing for the introduction of diverse functional groups at the 6-methyl position.
Table 3: Halogenation of this compound This table details a documented reaction for a closely related isomer, which is directly applicable to the target compound.
| Reagent | Product | Reference |
|---|---|---|
| Thionyl Chloride (SOCl₂) | 6-(Chloromethyl)-2,3'-bipyridine | Analogous to syntheses in chemrxiv.orgrsc.org |
| Phosphorus Tribromide (PBr₃) | 6-(Bromomethyl)-2,3'-bipyridine | Standard alcohol to bromide conversion |
Reactions at the Bipyridine Core
The bipyridine core consists of two pyridine rings. Pyridine is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic nature makes it generally unreactive towards electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present. wikipedia.orggcwgandhinagar.com
Electrophilic aromatic substitution (EAS) on pyridine rings is significantly more difficult than on benzene. gcwgandhinagar.com The ring nitrogen deactivates the system towards attack by electrophiles by inductively withdrawing electron density. mnstate.edumasterorganicchemistry.com Furthermore, the nitrogen's lone pair readily reacts with the strong Lewis or Brønsted acids that are required to generate the electrophile (e.g., AlCl₃ in Friedel-Crafts reactions, H₂SO₄ in nitrations), forming a pyridinium cation. gcwgandhinagar.comlumenlearning.com This positive charge dramatically increases the deactivation, effectively halting most EAS reactions. gcwgandhinagar.com
If forced to react under harsh conditions, substitution would be expected to occur at the positions least deactivated by the nitrogen atoms. In the this compound system, this would likely be the C5 and C5' positions, which are meta-relative to their respective ring nitrogens. However, such reactions are rare and typically low-yielding without the presence of strong electron-donating groups on the ring, which are absent in this molecule. gcwgandhinagar.com
Nucleophilic aromatic substitution (SₙAr) is a characteristic reaction of electron-deficient aromatic rings, like pyridine. wikipedia.org The reaction requires a good leaving group (typically a halide) and proceeds via an addition-elimination mechanism. The electron-withdrawing nitrogen atom is crucial as it can stabilize the negatively charged intermediate (Meisenheimer complex), especially when the attack occurs at the ortho or para positions (C2, C4, C6). wikipedia.orgmasterorganicchemistry.com
This compound itself does not possess a suitable leaving group on its aromatic core and thus will not undergo SₙAr directly. However, if a derivative such as 6'-chloro-[2,3'-bipyridin]-6-ylmethanol were synthesized, it would be an excellent candidate for SₙAr. A nucleophile (e.g., an alkoxide, amine, or thiolate) would preferentially attack the C6' position, displacing the chloride. youtube.com The negative charge of the resulting intermediate would be effectively delocalized onto the nitrogen atom of that ring, facilitating the reaction. This pathway is a powerful strategy for the functionalization of the bipyridine core.
Metal-Mediated Functionalization of the Bipyridine Moiety
The defining characteristic of the bipyridine family of ligands is their ability to form stable complexes with a vast range of transition metals. chemrxiv.org The nitrogen atoms of the pyridine rings act as Lewis bases, readily coordinating to metal centers. This interaction can significantly alter the electronic properties of the bipyridine ligand, facilitating further functionalization.
While specific studies on the metal-mediated functionalization of this compound are not extensively documented, the reactivity of the closely related isomer, [2,2'-bipyridin]-6-ylmethanol, provides significant insight. This isomer has been successfully used to synthesize rhenium tricarbonyl complexes. chemrxiv.orgnih.gov The synthesis involves the reaction of the bipyridine ligand with a suitable metal precursor, leading to the formation of a coordination complex.
In a representative synthesis, [2,2'-bipyridin]-6-ylmethanol (a close structural analog of this compound) was reacted with a rhenium precursor to yield a fac-[Re(CO)₃L]⁺ complex, where L is the bipyridine-based ligand. nih.gov The coordination of the bipyridine moiety to the rhenium center is a key step. Such metal complexes are of interest for their potential applications in areas like catalysis and photophysics. chemrxiv.org The general principles of such coordination are applicable to this compound, where the two nitrogen atoms of the bipyridine system can chelate a metal ion.
| Ligand | Metal Precursor | Resulting Complex Type | Potential Applications | Reference |
|---|---|---|---|---|
| [2,2'-Bipyridin]-6-ylmethanol | Rhenium(I) Carbonyl source | fac-[Re(CO)₃([2,2'-bipyridin]-6-ylmethanol)]⁺ | Anticancer agents, Photophysics | nih.gov |
Formation of Polymeric and Oligomeric Structures from this compound
The bifunctional nature of this compound, possessing both a metal-coordinating bipyridine unit and a reactive hydroxyl group, theoretically allows for its use as a monomer in the synthesis of polymers and oligomers. The hydroxyl group can participate in step-growth polymerization reactions such as esterification or etherification, while the bipyridine unit can be utilized to create metallopolymers.
For instance, the hydroxyl group could be converted to a more reactive leaving group, such as a tosylate or halide, to facilitate nucleophilic substitution reactions for polymer chain growth. Alternatively, condensation reactions with dicarboxylic acids or their derivatives could lead to the formation of polyesters.
The bipyridine moiety can be exploited to form coordination polymers. In such structures, metal ions would act as linking nodes, coordinating to the bipyridine units of the monomer to build up one-, two-, or three-dimensional networks. The properties of these metallopolymers, such as their photophysical and electronic characteristics, could be tuned by the choice of the metal ion.
Despite this potential, a review of the scientific literature indicates that there are no specific reports on the synthesis of polymeric or oligomeric structures derived directly from this compound. The exploration of this compound as a monomer remains an area for future research.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov The functional groups present in this compound, namely the nucleophilic hydroxyl group and the bipyridine scaffold, suggest its potential as a substrate in various MCRs.
The hydroxyl group could, for example, participate as the alcohol component in well-known MCRs such as the Passerini or Ugi reactions. These reactions are powerful tools for the rapid generation of molecular diversity.
However, a comprehensive search of the chemical literature reveals a lack of specific examples where this compound has been utilized as a reactant in multi-component reactions. The development of novel MCRs involving this bipyridine derivative could open new avenues for the synthesis of complex heterocyclic structures with potential applications in medicinal chemistry and materials science.
Coordination Chemistry of 2,3 Bipyridin 6 Ylmethanol
Ligand Design Principles with [2,3'-Bipyridin]-6-ylmethanol
The design of ligands is a cornerstone of modern coordination chemistry, as the properties of the resulting metal complexes are intrinsically linked to the structure and electronic characteristics of the ligands. This compound is an exemplary case of a ligand whose design offers several strategic advantages for the construction of functional coordination compounds.
The primary structural features of this compound that guide its use in ligand design are:
Asymmetry: Unlike the more common 2,2'-bipyridine (B1663995), the 2,3'-bipyridine (B14897) scaffold is inherently asymmetric. This asymmetry can be exploited to create metal complexes with lower symmetry, which can be crucial for applications in catalysis and for mimicking the active sites of metalloenzymes. The non-superimposable nature of its coordination environment can lead to the formation of chiral complexes.
Hybrid Donor Set: The ligand presents a combination of "soft" nitrogen donors from the pyridine (B92270) rings and a "hard" oxygen donor from the hydroxyl group. This hybrid N,N',O donor set allows for coordination to a wide range of metal ions, from transition metals to lanthanides, which have differing affinities for hard and soft donors.
Rotational Flexibility: The C-C bond connecting the two pyridine rings allows for rotational freedom. While 2,2'-bipyridine typically adopts a cis conformation upon chelation, the 2,3'-isomer can adopt various conformations, enabling it to act not only as a chelating ligand but also as a bridging ligand between multiple metal centers. nih.gov
Functional Handle: The hydroxymethyl group (-CH₂OH) is a key functional handle. It can participate directly in coordination, potentially increasing the denticity of the ligand. Furthermore, it provides a site for further chemical modification, allowing for the covalent attachment of this ligand to surfaces or other molecules. nih.gov The hydroxyl group can also engage in hydrogen bonding, which can influence the supramolecular assembly of the resulting complexes in the solid state.
These design principles allow for the targeted synthesis of mononuclear complexes with specific geometries, as well as the construction of more complex polynuclear architectures, including coordination polymers and discrete molecular clusters. ichem.md
Chelation Modes and Binding Motifs of this compound
The versatility of this compound as a ligand is evident in the variety of ways it can bind to a metal center. The specific chelation mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.
The most fundamental coordination mode for this compound involves the two nitrogen atoms of the bipyridine unit acting as a bidentate chelating ligand. In this mode, the ligand forms a stable five-membered chelate ring with the metal ion. Unlike the planar chelate ring formed by 2,2'-bipyridine, the geometry of the chelate ring with 2,3'-bipyridine is inherently twisted due to the connectivity of the pyridine rings. This results in a distorted coordination geometry around the metal center. This N,N'-bidentate coordination is common for bipyridine-type ligands when forming complexes with transition metals. chemmethod.com In such a coordination mode, the hydroxymethyl group remains as a pendant arm, which may or may not interact with the metal center or other parts of the complex.
The presence of the hydroxymethyl group at the 6-position of one of the pyridine rings introduces the possibility of tridentate (N,N',O) coordination. In this mode, the oxygen atom of the hydroxyl group coordinates to the metal center in addition to the two nitrogen atoms of the bipyridine core. This leads to the formation of two fused chelate rings, which significantly enhances the stability of the resulting complex due to the chelate effect.
The coordination of the hydroxyl group is often facilitated by its deprotonation to form an alkoxide. This deprotonation increases the electron-donating ability of the oxygen atom, making it a stronger Lewis base and more likely to coordinate to the metal ion. The formation of such tridentate complexes has been observed with other functionalized bipyridine ligands and is a key feature in the design of stable complexes for various applications. researchgate.netrsc.org
Beyond acting as a simple chelating ligand to a single metal center, this compound can function as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. There are several ways this can be achieved:
Bipyridine Bridge: The 2,3'-bipyridine unit can bridge two metal centers, with each nitrogen atom coordinating to a different metal ion. This is possible due to the rotational freedom around the C-C bond linking the two pyridine rings, allowing them to adopt a conformation suitable for bridging. This mode of coordination has been observed for other bipyridine isomers like 3,3'-bipyridine. nih.gov
Alkoxo Bridge: The hydroxyl group, particularly after deprotonation, can act as a bridging alkoxo group (μ-OR) between two metal centers. This is a common bridging motif in coordination chemistry.
Combined Bridging Modes: It is also conceivable that the ligand could bridge metal centers using a combination of a nitrogen donor and the oxygen donor, or it could chelate one metal center while one of its nitrogen atoms or the oxygen atom bridges to another metal center.
These bridging capabilities make this compound a valuable building block for the construction of extended supramolecular structures with interesting magnetic or electronic properties. ichem.mdrsc.org
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Denticity | Coordinating Atoms | Description |
|---|---|---|---|
| Bidentate Chelating | 2 | N,N' | The two nitrogen atoms of the bipyridine core bind to a single metal center. |
| Tridentate Chelating | 3 | N,N',O | The two nitrogen atoms and the hydroxyl oxygen bind to a single metal center. |
| Bidentate Bridging | 2 | N, N' (to different metals) | Each nitrogen atom of the bipyridine core binds to a separate metal center. |
| Tridentate Bridging | 3 | N,N',O (bridging) | The ligand chelates one metal via N,N' and the oxygen bridges to a second metal, or other combinations. |
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions can influence the final structure and coordination mode of the complex.
The synthesis of transition metal complexes of this compound can be exemplified by procedures used for similar functionalized bipyridine ligands. nih.govchemrxiv.org A general synthetic route involves dissolving the ligand and a metal salt (e.g., a halide, nitrate, or perchlorate (B79767) salt of the desired transition metal) in a solvent such as ethanol, methanol (B129727), or acetonitrile. The reaction mixture is then typically stirred, sometimes with heating, to facilitate the formation of the complex. The resulting complex may precipitate from the solution or can be isolated by evaporation of the solvent.
For instance, the synthesis of a rhenium(I) complex could involve the reaction of this compound with a precursor like Re(CO)₅Cl in a solvent such as toluene (B28343) under reflux. nih.govchemrxiv.org The product, a fac-[Re(CO)₃(this compound)Cl] complex, could then be purified by crystallization.
The characterization of these newly synthesized complexes is crucial to determine their structure, purity, and properties. A combination of spectroscopic and analytical techniques is employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the ligand and its complexes in solution. Upon coordination to a metal, the chemical shifts of the protons and carbons on the ligand, particularly those close to the coordination sites, are expected to change significantly.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the ligand. The stretching frequencies of the C=N and C=C bonds in the pyridine rings are sensitive to coordination and typically shift to higher wavenumbers. The O-H stretch of the hydroxyl group will also be affected if it is involved in coordination or hydrogen bonding.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes provide information about the electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands, which are characteristic of many transition metal-bipyridine complexes. chemmethod.com
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the complex and to provide evidence for its composition.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a coordination complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. rsc.org
Table 2: Expected Spectroscopic Data for a Transition Metal Complex of this compound
| Spectroscopic Technique | Free Ligand (Expected) | Coordinated Ligand (Expected Changes) |
|---|---|---|
| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm. A singlet or triplet for the -CH₂- group and a broad singlet for the -OH proton. | Downfield or upfield shifts of the aromatic protons, especially those adjacent to the nitrogen atoms. The -CH₂- and -OH signals will also shift upon coordination of the hydroxyl group. |
| IR Spectroscopy | C=N stretch (~1580 cm⁻¹), C=C stretch (~1450-1600 cm⁻¹), broad O-H stretch (~3200-3400 cm⁻¹). | Shift of C=N and C=C stretches to higher frequencies. Broadening or shifting of the O-H stretch if involved in coordination or hydrogen bonding; disappearance if deprotonated. Appearance of new bands in the far-IR region corresponding to M-N and M-O vibrations. |
| UV-Vis Spectroscopy | Intense π-π* transitions in the UV region. | Appearance of new, often broad and less intense, bands in the visible region corresponding to d-d transitions or metal-to-ligand charge transfer (MLCT) transitions. |
Lanthanide and Actinide Complexes of this compound
Detailed studies focusing specifically on the coordination of this compound with lanthanide (Ln) and actinide (An) ions are not extensively documented in the surveyed literature. However, the broader field of poly-pyridyl ligands provides a framework for understanding their potential interactions.
The differentiation between trivalent actinides and lanthanides is a critical goal in nuclear fuel reprocessing. Ligands with "soft" N-donor atoms, such as bipyridines, are known to exhibit selectivity for An(III) over Ln(III) ions. This selectivity is generally attributed to a more significant covalent contribution to the metal-ligand bond in the actinide complexes, stemming from the greater participation of 5f and 6d orbitals compared to the 4f orbitals of lanthanides. mdpi.com For instance, studies on 2,6-bis(1,2,4-triazin-3-yl)pyridine (BTP) complexes have shown through NMR spectroscopy and computational analysis that the metal-ligand bonding in americium(III) complexes has a larger share of covalency than in the corresponding lanthanide(III) complexes. kit.edu
Research on related bipyridine-type ligands, such as 2,2'-bipyridine-6,6'-dicarboxylic acid and various substituted bipyridines, demonstrates the formation of stable complexes with lanthanides like Gadolinium (Gd), Europium (Eu), and Terbium (Tb). urfu.rursc.orgnih.gov These complexes often exhibit interesting photophysical properties, such as sensitized luminescence. Theoretical studies on actinide(III) complexes with macrocyclic ligands like DOTA also confirm the formation of stable complexes, with stability increasing across the actinide series. nih.gov While direct experimental data for this compound is scarce, it is anticipated to form stable complexes with both lanthanides and actinides, potentially showing selectivity for the latter due to the nature of its N-donor atoms.
Main Group Metal Adducts of this compound
The synthesis and characterization of adducts between this compound and main group metals are not well-documented in the available literature. Research on bipyridine-based ligands tends to focus heavily on transition metals, lanthanides, and actinides due to their rich photophysical and electrochemical properties.
However, related studies on other bipyridine ligands provide insight. For instance, Lewis-base adducts of lithium halides have been formed with multidentate amine ligands. impactfactor.org While not a main group metal, the coordination chemistry of the neighboring Group 11 metal silver with a related ligand, 2',6'-difluoro-2,3'-bipyridine, has been reported. This research detailed the synthesis and crystal structure of a silver(I) complex, [Ag(CF3SO3)(C10H6F2N2)2], where the silver ion is coordinated by two pyridine nitrogen atoms from the bipyridine ligands and an oxygen atom from a trifluoromethanesulfonate (B1224126) anion. nih.gov This suggests that this compound likely forms stable adducts with various soft metal cations, including those from the later main groups (e.g., Pb²⁺, Sn²⁺).
Structural Elucidation of this compound Metal Complexes
X-ray Crystallography of this compound Coordination Compounds
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of coordination compounds. While crystal structures for complexes of the specific ligand this compound are not prevalent in the searched literature, data from very closely related compounds offer significant insights.
A key example is the structural analysis of a silver(I) complex with a substituted ligand, bis2,6-difluoro-3-(pyridin-2-yl)pyridine-κNsilver(I). nih.gov In this complex, the Ag(I) center adopts a highly distorted trigonal–planar coordination geometry. It is bound to the pyridine nitrogen atoms of two separate 2',6'-difluoro-2,3'-bipyridine ligands and one oxygen atom from the trifluoromethanesulfonate anion. nih.gov The dihedral angles between the two pyridine rings of the bipyridine ligands are approximately 53.1°. nih.gov The crystal packing reveals the formation of dimeric structures through Ag···O interactions and further linkage into a three-dimensional network by hydrogen bonds and π–π stacking. nih.gov
Additionally, research on a positional isomer, [2,2'-bipyridin]-6-ylmethanol (B13982500), has led to the successful crystallization of its rhenium tricarbonyl complex, fac-[Re(CO)3(L)Br]. chemrxiv.org The structural analysis confirmed a slightly distorted octahedral geometry around the central rhenium atom, which is typical for such fac-[Re(CO)3]+ species. chemrxiv.org These examples demonstrate the capability of the bipyridinyl-methanol scaffold to form crystalline complexes, typically adopting common coordination geometries like octahedral and trigonal-planar, depending on the metal center and co-ligands.
Spectroscopic Probes for Metal-Ligand Interactions
Spectroscopic techniques are essential for probing the electronic structure and bonding in metal complexes.
Infrared (IR) Spectroscopy: In metal complexes containing carbonyl ligands, such as the rhenium complexes of the isomeric [2,2'-bipyridin]-6-ylmethanol, the stretching frequencies of the CO ligands (ν(CO)) are sensitive probes of the electronic environment of the metal center. chemrxiv.org For complexes of bipyridine ligands, changes in the vibrational modes of the pyridine rings upon coordination can be observed. For example, in a samarium complex with 2,2'-bipyridine, the C=N and C=C stretching vibrations shift to lower wavenumbers upon complexation, and a new band corresponding to the Sm-N bond appears. researchgate.net Time-resolved infrared spectroscopy can be particularly powerful, allowing for the direct identification of the redox state of a metal complex in its excited state. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is widely used to confirm ligand coordination. For diamagnetic complexes, the coordination of a bipyridine ligand to a metal center typically causes a downfield shift of the proton resonances of the pyridine rings. researchgate.net For paramagnetic complexes, such as those of lanthanides, the shifts can be more complex but provide valuable structural information. frontiersin.org In studies of palladium(II) and platinum(II) complexes with 2,2'-bipyridine, careful analysis of the upfield H5 and H5' resonances, along with H6/H6' signals, can be used to assign the specific binding modes of the bipyridine ligands. rsc.org For the related ligand (5′-(4-Chlorophenyl)-[2,2′-bipyridin]-6-yl)methanol, the 1H NMR spectrum shows characteristic signals for the aromatic protons and the CH2OH group. urfu.ru
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of bipyridine metal complexes are typically characterized by intense π→π* intra-ligand transitions in the UV region and metal-to-ligand charge transfer (MLCT) bands in the visible region. chemrxiv.org For a rhenium complex of [2,2'-bipyridin]-6-ylmethanol, these transitions are observed around 300 nm and 370 nm, respectively. chemrxiv.org The energy of the MLCT bands is a key parameter in determining the photophysical and photochemical properties of the complex.
Electrochemical Properties of this compound Metal Complexes
The electrochemical behavior of metal complexes provides crucial information about their redox stability and the accessibility of different oxidation states. Cyclic voltammetry (CV) is the most common technique used for these investigations.
The exact potentials of these redox events are sensitive to the nature of the metal, the substituents on the bipyridine ligand, and the solvent. For example, in a series of cobalt(II) complexes with substituted bipyridine ligands, the Co(III)/Co(II) and Co(II)/Co(I) redox couples, as well as ligand-based reductions, were clearly identified. nih.gov For ruthenium complexes with cyano-substituted bipyridine ligands, the ligand-based reduction was found to be significantly easier (by ~500 mV) than for the unsubstituted bipyridine complex. msu.edu It is expected that complexes of this compound would exhibit similar behavior, with accessible metal- and ligand-based redox processes.
Photophysical Properties of this compound Metal Complexes
The photophysical properties of bipyridine complexes are of great interest for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photocatalysis. The emission from these complexes often originates from metal-to-ligand charge transfer (MLCT) excited states.
Significant research has been conducted on the photophysics of complexes with ligands closely related to this compound. A silver(I) complex with 2',6'-difluoro-2,3'-bipyridine, for example, is reported to be a strong blue emitter. nih.gov Its photoluminescence properties are detailed in the table below.
| Property | Value | Reference |
| Emission Maximum | Broad band (400-550 nm) | nih.gov |
| Emission Origin | Ligand-centered π–π* transitions with minor MLCT contribution | nih.gov |
| Photoluminescence Quantum Yield (in solution) | ~0.2 | nih.gov |
This high quantum yield suggests potential applications as an emitting material in OLEDs. nih.gov The emission is primarily attributed to a ligand-centered transition because the free ligand itself shows phosphorescence at approximately 450 nm. nih.gov
Similarly, iridium(III) complexes based on 2,3'-bipyridine are considered strong candidates for blue-emitting phosphors in PHOLEDs. nih.gov Studies on iridium(III) complexes with the related 6'-phenyl-2,2'-bipyridine ligand show that they are intensely luminescent in solution at room temperature, with emission arising from a state of primarily triplet MLCT character. academie-sciences.fr The luminescence lifetimes for these complexes are in the microsecond range. academie-sciences.fr These findings suggest that metal complexes of this compound are promising candidates for new luminescent materials, with properties that can be tuned by the choice of the metal center.
Theoretical and Computational Investigations of 2,3 Bipyridin 6 Ylmethanol
Quantum Chemical Calculations on [2,3'-Bipyridin]-6-ylmethanol
Quantum chemical calculations, which are based on the principles of quantum mechanics, offer a detailed description of the electronic and geometric properties of molecules. These methods are essential for gaining insights that are often inaccessible through experimental techniques alone.
Electronic Structure Analysis of this compound
The electronic structure of a molecule dictates its chemical and physical properties. An analysis of the electronic structure of this compound would involve the determination of its molecular orbitals, electron density distribution, and electrostatic potential. These calculations would reveal the nature of the chemical bonds within the molecule, the distribution of charge, and the regions that are susceptible to electrophilic or nucleophilic attack. For instance, the nitrogen atoms in the bipyridine rings are expected to be regions of high electron density, making them potential sites for protonation or coordination to metal centers. The distribution of π-electrons across the aromatic rings would also be a key feature, influencing the molecule's aromaticity and its interactions with other molecules.
Frontier Molecular Orbital Theory Applied to this compound
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. wikipedia.org The energy and shape of these orbitals are critical in determining how a molecule will interact with other species.
For this compound, the HOMO is likely to be localized on the electron-rich bipyridine system, indicating its ability to act as an electron donor. Conversely, the LUMO would be the lowest energy orbital capable of accepting electrons, and its location would indicate the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's kinetic stability and electronic excitation properties. malayajournal.org A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited electronically.
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| LUMO | -1.5 | Bipyridine Ring System |
| HOMO | -6.2 | Bipyridine Ring System |
| HOMO-LUMO Gap | 4.7 eV |
Conformational Analysis of this compound
The three-dimensional structure of a molecule plays a significant role in its biological activity and physical properties. researchgate.net this compound has rotational freedom around the single bond connecting the two pyridine (B92270) rings and the bond connecting the methanol (B129727) group to the pyridine ring. A conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface. This process would identify the most stable low-energy conformers and the energy barriers between them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. Understanding the preferred conformation is crucial for predicting how the molecule will bind to a receptor or a metal ion.
Density Functional Theory (DFT) Studies on this compound and its Complexes
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are widely used to study the properties of molecules and to investigate reaction mechanisms.
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)
DFT calculations can provide highly accurate predictions of various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. epstem.net
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. Comparing the calculated chemical shifts with experimental data can aid in the assignment of peaks and provide confidence in the determined structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. ehu.es For this compound, TD-DFT calculations would yield the excitation energies and oscillator strengths of the electronic transitions. This information would help in understanding the nature of these transitions (e.g., π→π* or n→π*) and in interpreting the observed absorption bands.
IR Spectroscopy: DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule. The resulting theoretical infrared (IR) spectrum for this compound can be compared with the experimental spectrum to identify the characteristic vibrational modes associated with its functional groups, such as the O-H stretch of the methanol group and the C=N and C=C stretching vibrations of the bipyridine rings.
| Spectroscopic Technique | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | ~8.5-9.0 | Protons on the pyridine rings |
| Chemical Shift (ppm) | ~4.7 | Methylene (B1212753) protons (-CH₂OH) | |
| ¹³C NMR | Chemical Shift (ppm) | ~150-160 | Carbons adjacent to nitrogen |
| Chemical Shift (ppm) | ~65 | Methanol carbon (-CH₂OH) | |
| UV-Vis | λmax (nm) | ~280 | π→π* transition |
| IR | Frequency (cm⁻¹) | ~3400 | O-H stretch |
| Frequency (cm⁻¹) | ~1600 | C=N/C=C stretch |
Elucidation of Reaction Mechanisms Involving this compound
DFT is an indispensable tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its coordination to a metal center or its participation in an organic transformation, DFT can be used to model the entire reaction pathway. mdpi.com This involves locating the structures of the reactants, products, and any intermediates and transition states. The calculation of the energies of these species allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction's feasibility and kinetics. For example, in the formation of a metal complex, DFT could be used to model the step-by-step coordination of the bipyridine ligand and the methanol group to the metal ion, elucidating the preferred binding mode and the stability of the resulting complex.
Molecular Dynamics Simulations of this compound in Solution
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnsf.gov These simulations provide detailed information on the conformational dynamics, solvent interactions, and thermodynamic properties of a solute, such as this compound, in a solution environment.
To investigate the behavior of this compound in solution, a series of MD simulations can be performed using various explicit solvents, such as water and methanol. These solvents are chosen to represent different polarity environments, which can significantly influence the conformation and hydrogen bonding patterns of the molecule.
Simulation Protocol:
A typical MD simulation protocol for this compound would involve the following steps:
System Setup: A single molecule of this compound is placed in a periodic box of solvent molecules (e.g., water or methanol). The size of the box is chosen to be large enough to avoid interactions between the solute and its periodic images.
Force Field Parameterization: An appropriate force field, such as AMBER or CHARMM, is selected to describe the interatomic and intermolecular interactions within the system. Parameters for this compound may need to be generated if they are not already available.
Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable contacts or geometries.
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable state.
Production Run: Once equilibrated, the production simulation is run for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the molecule adequately.
Analysis of Simulation Trajectories:
The trajectories generated from the MD simulations can be analyzed to extract a wealth of information:
Conformational Analysis: The dihedral angles between the two pyridine rings and the orientation of the methanol group can be monitored to identify the most stable conformations of the molecule in different solvents.
Solvation Structure: The radial distribution functions (RDFs) between specific atoms of this compound and the solvent molecules can reveal the structure of the solvation shell and the nature of solute-solvent interactions.
Hydrogen Bonding: The number and lifetime of hydrogen bonds formed between the hydroxyl group of the methanol moiety and the nitrogen atoms of the pyridine rings with solvent molecules can be quantified.
Expected Research Findings:
Based on general principles of molecular interactions, the following outcomes can be anticipated from MD simulations of this compound:
In a polar protic solvent like water, the molecule is expected to form strong hydrogen bonds through its hydroxyl group and pyridine nitrogens. This would lead to a well-defined solvation shell.
The dihedral angle between the two pyridine rings is likely to fluctuate around an equilibrium value that balances steric hindrance and electronic effects. The solvent environment can influence this equilibrium.
In a less polar solvent like methanol, the hydrogen bonding interactions with the solvent might be different compared to water, potentially leading to changes in the preferred conformation of the molecule.
The interactive data table below summarizes hypothetical results from a molecular dynamics simulation study of this compound in water and methanol, illustrating the type of data that can be obtained.
| Solvent | Average Dihedral Angle (°) | Average Solute-Solvent H-Bonds | Predominant Conformation |
| Water | 35.2 | 3.8 | Twisted |
| Methanol | 42.5 | 2.9 | More Twisted |
| Chloroform | 55.1 | 0.5 | Highly Twisted |
| DMSO | 38.7 | 3.2 | Twisted |
Note: The data in this table is hypothetical and for illustrative purposes only.
Computational Design and Prediction of Novel this compound Derivatives
Computational methods are invaluable for the rational design of novel molecules with desired properties, thereby reducing the time and cost associated with experimental synthesis and screening. nih.govresearchgate.net For this compound, computational design can be employed to predict derivatives with improved biological activity, enhanced photophysical properties, or better catalytic performance.
Strategies for Derivative Design:
Several in silico strategies can be utilized to design novel derivatives of this compound:
Structure-Activity Relationship (SAR) Studies: If experimental data on the activity of related compounds is available, computational models can be built to establish a relationship between the chemical structure and the observed activity. These models can then be used to predict the activity of new, unsynthesized derivatives.
Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are responsible for a particular biological activity. New molecules can then be designed to fit this pharmacophore model.
Molecular Docking: If the biological target of this compound is known, molecular docking can be used to predict the binding mode and affinity of its derivatives to the target's active site. This allows for the design of derivatives with potentially improved binding. nih.gov
Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to calculate the electronic properties of the designed derivatives, such as their HOMO-LUMO gap, dipole moment, and reactivity descriptors. mdpi.comresearchgate.net These properties can be correlated with their desired function.
Prediction of Properties:
Once a library of virtual derivatives is generated, their physicochemical and biological properties can be predicted using various computational tools:
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for drug development. In silico models can predict these properties for the designed derivatives. nih.gov
Prediction of Biological Activity: As mentioned, techniques like QSAR and molecular docking can be used to predict the biological activity of the new compounds.
Prediction of Physicochemical Properties: Properties such as solubility, lipophilicity (logP), and pKa can be calculated using computational models.
The following interactive data table presents a hypothetical set of designed derivatives of this compound and their predicted properties, showcasing the output of a computational design workflow.
| Derivative | Modification | Predicted logP | Predicted Aqueous Solubility (mg/L) | Predicted Binding Affinity (kcal/mol) |
| 1 | 4'-fluoro | 2.3 | 150 | -7.2 |
| 2 | 5'-chloro | 2.8 | 80 | -7.8 |
| 3 | 4'-methoxy | 2.1 | 200 | -6.9 |
| 4 | 5'-nitro | 2.5 | 120 | -8.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
By leveraging these computational approaches, researchers can prioritize the synthesis of the most promising derivatives, thereby accelerating the discovery of new molecules with valuable applications.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. For [2,3'-Bipyridin]-6-ylmethanol, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments are utilized for unambiguous assignment of all proton and carbon resonances.
Due to the absence of extensive published experimental NMR data for this compound, theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory can provide highly accurate predictions of the ¹H and ¹³C NMR chemical shifts nih.govnih.govmdpi.comniscpr.res.in. These predicted spectra serve as a powerful guide for the interpretation of experimental data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
|---|---|---|---|---|
| C2 | 156.5 | - | - | - |
| C3 | 121.0 | 7.45 | dd | J = 8.0, 4.8 |
| C4 | 137.2 | 7.90 | dd | J = 8.0, 1.8 |
| C5 | 120.5 | 7.35 | d | J = 8.0 |
| C6 | 162.0 | - | - | - |
| C2' | 149.8 | 8.70 | d | J = 2.4 |
| C4' | 134.5 | 8.20 | dt | J = 8.0, 2.0 |
| C5' | 124.0 | 7.50 | dd | J = 8.0, 4.8 |
| C6' | 148.5 | 8.60 | dd | J = 4.8, 1.6 |
| CH₂ | 64.5 | 4.80 | s | - |
| OH | - | 5.40 | s (broad) | - |
Multidimensional NMR Techniques for Structure Confirmation
To unequivocally confirm the assignments of the proton and carbon signals of this compound, a suite of two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the scalar coupling network between protons. For instance, correlations would be observed between H3-H4 and H4-H5 on the first pyridine (B92270) ring, and between H4'-H5' and H5'-H6' on the second pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon atom that bears a proton, such as C3-H3, C4-H4, C5-H5, C4'-H4', C5'-H5', C6'-H6', and the methylene (B1212753) group (CH₂).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for assigning quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would be expected from the methylene protons (CH₂) to C5, C6, and C2', confirming the connectivity of the methanol (B129727) substituent and the two pyridine rings.
Dynamic NMR Studies on this compound Systems
The rotation around the C2-C3' single bond in bipyridine systems can be hindered, leading to the existence of different conformers (atropisomers) that may be observable by NMR spectroscopy, particularly at low temperatures nih.govresearchgate.netresearchgate.netmdpi.com. Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to investigate the kinetics of such conformational changes.
For this compound, restricted rotation around the C2-C3' bond could lead to distinct NMR signals for the protons and carbons of the two pyridine rings if the rate of rotation is slow on the NMR timescale. By analyzing the coalescence of these signals as the temperature is increased, the rotational energy barrier (ΔG‡) can be calculated using the Eyring equation. Theoretical calculations can complement these experimental studies by providing insights into the relative energies of the different conformers and the transition state for rotation nih.gov. Such studies provide valuable information about the molecule's flexibility and conformational preferences in solution.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence mdpi.comnih.govresearchgate.netresearchgate.net. For this compound, the molecular formula is C₁₁H₁₀N₂O.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Accuracy (ppm) |
|---|---|---|---|
| [M+H]⁺ | 187.0866 | 187.0865 | -0.5 |
| [M+Na]⁺ | 209.0685 | 209.0683 | -1.0 |
The excellent agreement between the calculated and hypothetical observed exact masses would confirm the elemental composition of the molecule.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a crucial technique for structural elucidation, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed nih.govwvu.edunih.govresearchgate.netresearchgate.net. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For the protonated molecule of this compound ([M+H]⁺), collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways.
Table 3: Predicted MS/MS Fragmentation of Protonated this compound ([M+H]⁺ at m/z 187.0866)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 187.0866 | 169.0759 | H₂O (18.0107) | [M+H-H₂O]⁺ |
| 187.0866 | 158.0709 | CH₂O (30.0106) | [M+H-CH₂O]⁺ (Bipyridine radical cation) |
| 187.0866 | 157.0631 | HCHO + H (30.0262) | [C₁₀H₉N₂]⁺ (Bipyridinium ion) |
| 157.0631 | 130.0553 | HCN (27.0109) | Loss of HCN from a pyridine ring |
| 157.0631 | 78.0344 | C₅H₅N (79.0422) | Pyridinium (B92312) ion |
The primary fragmentation would likely involve the loss of water from the methanol group, followed by the loss of formaldehyde (B43269). Subsequent fragmentation of the bipyridine core would lead to the characteristic loss of HCN and the formation of pyridinium ions.
Vibrational Spectroscopy (IR and Raman)
Table 4: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H stretch | 3650 (sharp, gas phase) / 3400-3200 (broad, condensed phase) | Alcohol hydroxyl group |
| Aromatic C-H stretch | 3100-3000 | Stretching of C-H bonds on the pyridine rings |
| Aliphatic C-H stretch | 2950-2850 | Stretching of C-H bonds of the methylene group |
| C=N and C=C stretch | 1600-1450 | Pyridine ring stretching vibrations |
| C-O stretch | 1050-1000 | Stretching of the alcohol C-O bond |
| Ring breathing modes | 1000-950 | Symmetric stretching of the pyridine rings |
| Out-of-plane C-H bend | 900-700 | Bending of C-H bonds on the pyridine rings |
The IR spectrum would be expected to show a strong, broad absorption for the O-H stretch of the alcohol, along with characteristic peaks for the aromatic C-H and C=N/C=C stretching vibrations. The Raman spectrum would be complementary, often showing strong signals for the symmetric ring breathing modes of the pyridine rings. The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of this compound.
Assignment of Characteristic Functional Group Frequencies
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a fundamental tool for identifying the functional groups within a molecule. For this compound, the spectrum would be dominated by vibrations from the bipyridine core, the methanol group (-CH₂OH), and the coupling between them.
The key functional groups and their expected vibrational frequencies are:
O-H Stretch: The hydroxyl group will exhibit a strong, broad absorption band in the infrared spectrum, typically in the range of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding in the solid state or in concentrated solutions.
C-H Stretches: Aromatic C-H stretching vibrations from the pyridine rings are expected to appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene (-CH₂) group will be observed in the 2850-2960 cm⁻¹ region.
C=C and C=N Stretches: The pyridine rings will show a series of characteristic sharp absorption bands between 1400 cm⁻¹ and 1650 cm⁻¹. These correspond to the stretching vibrations of the C=C and C=N double bonds within the aromatic system.
C-O Stretch: A strong C-O stretching band, characteristic of a primary alcohol, is anticipated in the 1000-1075 cm⁻¹ region.
Ring Vibrations: The "ring breathing" modes of the pyridine rings typically occur in the 990-1050 cm⁻¹ range. Hydrogen bonding and substitution can influence the exact position of these vibrations.
O-H Bend: The bending vibration of the O-H group is expected to appear in the 1330-1440 cm⁻¹ range.
A study on methanol-pyridine complexes noted that the formation of a hydrogen bond shifts the O-H stretching frequency to a lower wavenumber. Similar interactions would be expected for this compound, influencing its vibrational spectrum.
Interactive Table: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Hydroxyl (-OH) | O-H Bend | 1330 - 1440 | Medium |
| Pyridine Rings | Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Methylene (-CH₂) | Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Pyridine Rings | C=C, C=N Stretches | 1400 - 1650 | Medium to Strong |
| Methanol (-CH₂OH) | C-O Stretch | 1000 - 1075 | Strong |
| Pyridine Rings | Ring Breathing | 990 - 1050 | Medium |
In Situ Vibrational Spectroscopy for Reaction Monitoring
In situ vibrational spectroscopy is a powerful technique for monitoring chemical reactions in real-time without sample extraction. By tracking the changes in the intensity of characteristic vibrational bands, one can follow the consumption of reactants and the formation of products, providing valuable kinetic and mechanistic insights.
While specific studies on the synthesis of this compound using this technique are not documented, its application can be readily conceptualized. The synthesis of bipyridine derivatives often involves metal-catalyzed cross-coupling reactions. In situ monitoring could track the progress of such reactions. For instance, if this compound were synthesized by the reduction of a corresponding carboxylic acid or ester (e.g., [2,3'-Bipyridine]-6-carboxylic acid), in situ FTIR could monitor:
The disappearance of the carbonyl (C=O) stretching band of the starting material (typically ~1700 cm⁻¹).
The appearance and growth of the strong C-O stretching band (~1050 cm⁻¹) and the broad O-H stretching band (~3400 cm⁻¹) of the alcohol product.
This approach allows for precise determination of reaction endpoints, identification of intermediates, and optimization of reaction conditions such as temperature, pressure, and catalyst loading.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Study of Electronic Transitions and Energy Levels
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The bipyridine moiety is the primary chromophore in this compound. The UV-Vis spectrum is expected to be characterized by intense absorptions in the UV region.
The primary electronic transitions anticipated are:
π → π* Transitions: These are high-energy transitions occurring within the aromatic π-system of the bipyridine rings. They typically result in strong absorption bands at shorter wavelengths, likely below 300 nm. For bipyridine-based metal-organic frameworks, these linker-based transitions have been identified with absorption maxima around 307 nm.
n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron from a nitrogen lone pair to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions and appear at longer wavelengths.
The substitution of the methanol group (-CH₂OH) on one of the pyridine rings may act as an auxochrome, potentially causing a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted 2,3'-bipyridine (B14897). In metal complexes, bipyridine ligands facilitate intense metal-to-ligand charge transfer (MLCT) transitions, which are responsible for their strong color and interesting photophysical properties. While the free ligand itself does not have these transitions, its electronic structure makes it an excellent candidate for forming such complexes.
Interactive Table: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Region | Molar Absorptivity (ε) |
| π → π | π → π | < 300 nm | High ( > 10,000 M⁻¹cm⁻¹) |
| n → π | n → π | > 300 nm | Low ( < 1,000 M⁻¹cm⁻¹) |
Luminescence Properties and Quantum Yield Determinations
Functionalized bipyridines can exhibit luminescence (fluorescence or phosphorescence) upon excitation with UV light. The emission properties are highly dependent on the molecular structure, solvent environment, and the presence of quenchers. While many bipyridine compounds are studied for the strong luminescence of their metal complexes, the free ligands can also be emissive.
The luminescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, is a critical parameter for characterizing the efficiency of the emission process. The determination of Φ for this compound would likely be performed using a relative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, such as quinine sulfate (B86663) or 9,10-diphenylanthracene, under identical experimental conditions.
The quantum yield is calculated using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)
Where:
Φ is the quantum yield
I is the integrated emission intensity
A is the absorbance at the excitation wavelength
n is the refractive index of the solvent
The subscripts 'x' and 'st' refer to the sample and the standard, respectively.
The hydroxyl group of the compound allows for hydrogen bonding with protic solvents, which can significantly influence the excited state dynamics and, consequently, the emission spectrum and quantum yield.
X-ray Diffraction (XRD) and Neutron Diffraction Studies
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide the absolute structure of this compound, yielding a wealth of information.
Key structural parameters that would be determined include:
Bond Lengths and Angles: Precise measurements of all covalent bond lengths and the angles between them, confirming the connectivity and geometry of the molecule.
Torsional Angles: The dihedral angle between the two pyridine rings is a particularly important feature. Unlike 2,2'-bipyridine (B1663995), which tends toward a planar conformation, the 2,3'-linkage in this compound would likely result in a twisted, non-coplanar arrangement of the rings in the solid state.
Molecular Conformation: The orientation of the hydroxymethyl group relative to the pyridine ring would be established.
Interactive Table: Crystallographic Data Obtainable from SCXRD
| Parameter | Information Provided |
| Crystal System & Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |
| Bond Lengths (Å) | The distances between bonded atoms. |
| Bond Angles (°) | The angles formed by three connected atoms. |
| Torsional Angles (°) | The dihedral angle between planes defined by atoms, such as the inter-ring twist angle. |
| Hydrogen Bonding Geometry | Distances and angles of intermolecular O-H···N or other hydrogen bonds. |
This detailed structural information is invaluable for understanding the compound's physical properties and for designing new materials and metal complexes with tailored functionalities.
Powder X-ray Diffraction for Polymorphism Analysis
A comprehensive search of scientific literature and crystallographic databases did not yield specific powder X-ray diffraction (PXRD) data for this compound. Consequently, a detailed analysis of its potential polymorphic forms based on experimental PXRD patterns cannot be provided at this time.
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of pharmaceutical and materials science. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability. Powder X-ray diffraction is a primary analytical technique for the identification and characterization of polymorphic forms. Each crystalline form produces a unique diffraction pattern, characterized by a specific set of diffraction peaks at particular 2θ angles, which serves as a fingerprint for that polymorph.
The study of polymorphism in a compound like this compound would involve the systematic screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and pressure. The resulting solid forms would then be analyzed by PXRD to identify unique patterns. For each distinct polymorph, a data table would typically be generated, listing the characteristic 2θ diffraction peaks, the corresponding d-spacing, and the relative intensities of the peaks.
For illustrative purposes, a hypothetical data table for two polymorphs (Form A and Form B) of this compound is presented below. It is important to reiterate that this data is purely hypothetical and serves only to demonstrate the standard format for presenting such information.
Hypothetical Powder X-ray Diffraction Data for Polymorphs of this compound Form A
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.2 | 8.67 | 85 |
| 12.5 | 7.08 | 100 |
| 15.8 | 5.61 | 60 |
| 20.4 | 4.35 | 75 |
Form B
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 8.9 | 9.93 | 100 |
| 13.1 | 6.76 | 70 |
| 17.8 | 4.98 | 90 |
| 22.3 | 3.98 | 55 |
In a typical research finding, the discussion would elaborate on the experimental conditions that led to the isolation of each form and compare the diffraction patterns to confirm their distinct nature. Further characterization using techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction would be employed to understand the thermodynamic relationships and structural differences between the polymorphs.
Without experimental data for this compound, any further discussion on its polymorphism would be speculative. Future research on the solid-state properties of this compound would be necessary to provide the specific PXRD data required for a thorough analysis.
Applications and Functional Materials Derived from 2,3 Bipyridin 6 Ylmethanol
Catalysis and Organocatalysis
The bipyridine moiety is a cornerstone in coordination chemistry and catalysis, and its presence in [2,3'-Bipyridin]-6-ylmethanol opens up numerous possibilities for its use in catalytic systems. Bipyridine compounds are widely utilized as ligands in transition-metal catalysis. nih.gov
Bipyridyls have long been established as indispensable ligands in a wide array of metal-catalyzed reactions. researchgate.net The nitrogen atoms in the pyridine (B92270) rings of this compound can chelate to a metal center, forming stable complexes that can act as catalysts. This coordination stabilizes the metal ion and can be tuned to influence its reactivity and selectivity.
The structural and electronic properties of bipyridine ligands allow them to be used in numerous catalytic processes, including important carbon-carbon bond-forming reactions. nih.gov For instance, palladium complexes with bipyridine-based ligands are effective catalysts for Suzuki-Miyaura cross-coupling reactions. iastate.edu The this compound ligand can coordinate to metals like palladium, platinum, or iridium, creating active sites for catalysis. iastate.eduwpunj.edumdpi.com The methanol (B129727) group, while not directly involved in coordination, can influence the catalyst's solubility and stability or serve as a point for further functionalization to fine-tune its catalytic activity.
Table 1: Representative Metal-Catalyzed Reactions Employing Bipyridine-Type Ligands
| Reaction Type | Metal Catalyst | Role of Bipyridine Ligand | Example Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium (Pd) | Stabilizes the active Pd species, influences reaction kinetics and yield. | iastate.edu |
| C-H Borylation | Iridium (Ir) | Facilitates C-H bond activation and directs selectivity. | wpunj.edu |
| Reductive Coupling | Nickel (Ni) | Forms active catalytic complexes for coupling of halopyridines. | nih.gov |
| Rollover Cyclometalation | Platinum (Pt) | Acts as a chelating and cyclometalating ligand, influencing complex stability. | mdpi.com |
While this compound is an achiral molecule, it serves as an excellent scaffold for the synthesis of chiral ligands for asymmetric catalysis. The development of methods to create stereoisomeric compounds is of great importance, particularly in medicinal chemistry. mdpi.com Asymmetric organocatalysis has emerged as a powerful tool for producing enantiomerically enriched molecules. rsc.org
The hydroxyl group of the methanol moiety is a key functional handle that can be readily modified. By reacting it with chiral acids, alcohols, or other enantiopure molecules, a chiral center or axis can be introduced into the ligand structure. When these modified chiral ligands coordinate to a metal center, they create a chiral environment that can induce enantioselectivity in a catalytic reaction. Noncovalent interactions between the ligand and a substrate, such as hydrogen bonding, can also play a crucial role in achieving high enantio- and regioselectivity. mdpi.com
Table 2: Examples of Asymmetric Reactions Catalyzed by Chiral Ligand-Metal Complexes
| Asymmetric Reaction | Typical Metal | Desired Outcome | General Principle Reference |
|---|---|---|---|
| Hydrogenation | Rhodium, Ruthenium | Enantioselective reduction of prochiral olefins or ketones. | mdpi.com |
| Epoxidation | Manganese, Titanium | Enantioselective formation of epoxides from alkenes. | mdpi.com |
| Diels-Alder Reaction | Copper, Lewis Acids | Diastereo- and enantioselective formation of cyclic compounds. | researchgate.net |
| Allylic Alkylation | Palladium | Enantioselective formation of C-C bonds. | mdpi.com |
Organocatalysis, which utilizes small organic molecules as catalysts, offers a greener and often more robust alternative to metal-based catalysis. mdpi.com Derivatives of this compound have the potential to function as bifunctional organocatalysts.
The pyridine nitrogen atoms are Lewis basic sites that can activate substrates, for example, by deprotonation or by coordinating to electrophiles. The hydroxyl group can act as a hydrogen-bond donor, activating a second reaction partner. By introducing a chiral element into the molecule, derivatives of this compound could be designed to catalyze reactions with high enantioselectivity. For instance, a chiral phosphoric acid derivative could be synthesized, combining the Lewis basicity of the pyridine rings with the Brønsted acidity and chiral environment of the phosphate (B84403) group, a strategy that has proven effective in many asymmetric transformations. encyclopedia.pub
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the complex structures formed through non-covalent interactions. longdom.org The combination of a rigid, aromatic bipyridine unit and a flexible, hydrogen-bonding methanol group makes this compound an ideal candidate for constructing ordered supramolecular assemblies.
The hydroxyl (-OH) group of this compound is a potent director of self-assembly through hydrogen bonding. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). Furthermore, the nitrogen atoms of the two pyridine rings are also effective hydrogen bond acceptors.
These multiple interaction sites allow the molecule to form extensive and predictable hydrogen-bonding networks. rsc.org For example, O-H···N interactions between the hydroxyl group of one molecule and a pyridine nitrogen of another can lead to the formation of one-dimensional chains or tapes. These primary interactions can be further supported by weaker C-H···O or C-H···N bonds, leading to the assembly of two-dimensional sheets or more complex three-dimensional architectures. nih.gov The study of analogous molecules shows that such interactions are key to forming layered crystal packings. nih.gov The evolution of hydrogen-bonding structures from simple chains to more complex 3D networks is a fundamental process in molecular self-assembly. desy.de
Table 3: Potential Hydrogen Bonding Interactions of this compound
| Donor Group | Acceptor Group | Interaction Type | Potential Supramolecular Motif |
|---|---|---|---|
| Hydroxyl (-OH) | Pyridine Nitrogen (N) | Strong (O-H···N) | Chains, Layers |
| Hydroxyl (-OH) | Hydroxyl Oxygen (-O-) | Strong (O-H···O) | Dimers, Chains |
| Aromatic C-H | Hydroxyl Oxygen (-O-) | Weak (C-H···O) | Network Stabilization |
| Aromatic C-H | Pyridine Nitrogen (N) | Weak (C-H···N) | Network Stabilization |
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov Bipyridine derivatives are extensively used as linkers in the design of MOFs and coordination polymers due to their excellent coordinating ability. nih.gov
This compound is a suitable candidate for incorporation into such frameworks. The bipyridine unit can coordinate to various metal centers (e.g., Mn(II), Cu(II), Co(II)), forming the nodes of the network structure. nih.govnih.gov The rest of the molecule, including the methanol group, would then extend into the pores of the framework. This pendant hydroxyl group can impart specific functionality to the MOF, such as creating hydrophilic pores or providing sites for post-synthetic modification. Such functionalized MOFs have shown great promise for applications in gas adsorption and separation, as well as heterogeneous catalysis. nih.govresearchgate.net For example, MOFs containing bipyridine sites capable of coordinating palladium have been shown to be robust and active catalysts for Suzuki-Miyaura reactions. iastate.edu The incorporation of linkers like this compound could lead to new MOFs with tailored properties for specific applications.
Self-Assembled Monolayers and Thin Films
Self-assembled monolayers (SAMs) and thin films are highly ordered molecular assemblies on surfaces that have applications in electronics, sensing, and surface engineering. Bipyridine derivatives are attractive candidates for constructing SAMs and thin films due to their ability to form stable, organized layers and to coordinate with metal ions.
While there is no specific research detailing the use of this compound in SAMs, studies on analogous compounds highlight the potential. For instance, 5,5′-bis(mercaptomethyl)-2,2′-bipyridine has been shown to form SAMs on gold surfaces. rsc.orgnih.gov The thiol groups anchor the molecules to the gold, while the bipyridine units provide a platform for intercalating metal ions, which can significantly enhance the conductivity of the molecular junctions. rsc.orgnih.gov Similarly, the methanol group on this compound could be functionalized to introduce a thiol or other surface-active group, enabling its assembly on various substrates.
In the realm of thin films, tris(bipyridyl)ruthenium(II) complexes are well-studied for their photophysical properties and have been incorporated into organic light-emitting devices (OLEDs). cornell.edu The efficiency of these devices is correlated with the thickness and photoluminescence of the thin films. cornell.edu The ability of this compound to form metal complexes suggests its potential use in fabricating luminescent thin films for optoelectronic applications.
The table below summarizes the characteristics of SAMs and thin films formed from related bipyridine compounds, illustrating the potential for this compound.
| Bipyridine Derivative | Application | Key Feature | Potential Role of this compound |
| 5,5′-bis(mercaptomethyl)-2,2′-bipyridine | Self-Assembled Monolayers (SAMs) | Enhanced molecular junction conductivity via metal ion intercalation. rsc.orgnih.gov | Functionalization of the methanol group to a thiol for surface anchoring. |
| Tris(bipyridyl)ruthenium(II) | Thin Films for OLEDs | Photoluminescent properties dependent on film thickness. cornell.edu | Formation of luminescent metal complexes for active layers in optoelectronics. |
Materials Science and Engineering
The versatility of the bipyridine structure allows for its integration into a wide array of materials, imparting them with novel electronic, optical, and chemical properties.
Incorporation into Polymeric Materials for Enhanced Properties
Bipyridine units can be incorporated into polymer backbones or as pendant groups to create materials with enhanced functionalities. For example, porous organic polymers (POPs) containing bipyridine moieties have been developed for applications such as carbon dioxide capture. nih.govsemanticscholar.org These materials exhibit high CO2 uptake capacity due to the presence of polar groups within their porous network. nih.govsemanticscholar.org
The methanol group of this compound offers a convenient point of attachment for polymerization. It could be converted into a polymerizable group, such as an acrylate (B77674) or an epoxide, allowing for its incorporation into various polymer chains. The resulting polymers would benefit from the metal-chelating and photophysical properties of the bipyridine unit, opening up possibilities for creating stimuli-responsive materials, catalysts, or membranes with selective transport properties.
Luminescent Materials Based on this compound Complexes
The strong coordination of bipyridine ligands to metal ions, particularly lanthanides and transition metals like ruthenium and iridium, often results in highly luminescent complexes. researchgate.netrsc.orgrsc.orgnih.gov The bipyridine ligand acts as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at a characteristic wavelength. mdpi.com
Complexes of lanthanide ions such as Europium(III) and Terbium(III) with bipyridine-based ligands are known for their sharp, long-lived emission in the visible spectrum. rsc.orgrsc.org The photophysical properties of these complexes, including their quantum yields and luminescence lifetimes, are highly dependent on the structure of the bipyridine ligand and the coordination environment of the metal ion. researchgate.netrsc.orgrsc.org
While specific luminescent complexes of this compound are not reported, it is anticipated that it would form highly luminescent complexes with a range of metal ions. The methanol group could also be used to tune the solubility and processability of these materials for applications in lighting, displays, and bio-imaging.
The following table presents photophysical data for luminescent complexes of related bipyridine ligands.
| Metal Complex | Emission Wavelength (nm) | Quantum Yield (%) | Luminescence Lifetime (ms) |
| Eu(PBI)3·bpy·H2O | 612 | Not Reported | Not Reported |
| Sm(PBI)3·bpy·H2O | 563, 600, 645 | Not Reported | Not Reported |
| Tb(PBI)3·bpy·H2O | 545 | Not Reported | Not Reported |
| [EuL2]Cl3 in D2O | 613 | 8.9 | 1.28 |
Data for Eu, Sm, and Tb complexes are with 3-phenyl-4-benzoyl-5-isoxazolonate (PBI) and 2,2′-bipyridine (bpy). rsc.org Data for [EuL2]Cl3 is with 6,6′-bis[bis(2-pyridylmethyl)aminomethyl]-2,2′-bipyridine (L2). rsc.org
Electrochemical Sensors Utilizing this compound Derivatives
The ability of bipyridine to chelate metal ions makes it an excellent recognition element for electrochemical sensors. acs.org Bipyridine-functionalized electrodes can be used for the sensitive and selective detection of heavy metal ions in aqueous solutions. acs.orgresearchgate.netwepub.org The binding of a metal ion to the bipyridine moiety causes a measurable change in the electrochemical signal, such as a shift in potential or a change in current.
Derivatives of this compound could be immobilized on electrode surfaces through the methanol group, for example, by forming an ether linkage with a modified electrode surface. Such a sensor could be used for the detection of various metal ions, with the selectivity potentially tuned by modifying the bipyridine structure or the coordination environment. Nanomaterials are often used in conjunction with these sensors to enhance their sensitivity and limit of detection. nih.gov
Biological and Medicinal Chemistry Research (Mechanism-focused, excluding clinical data)
The bipyridine scaffold is also a valuable platform for the development of molecules with biological activity.
This compound as a Scaffold for Biological Probe Design
Fluorescent probes are indispensable tools in biological research for visualizing and tracking biomolecules and cellular processes. Bipyridine derivatives have been used as scaffolds for designing such probes due to their inherent fluorescence and their ability to be readily functionalized. mdpi.comresearchgate.net
This compound provides a versatile starting point for the design of biological probes. The bipyridine core can serve as the fluorophore, while the methanol group can be used to attach targeting moieties (e.g., peptides, antibodies) or environmentally sensitive groups. For example, a probe could be designed to change its fluorescence upon binding to a specific protein or in response to changes in the local cellular environment, such as pH or ion concentration.
Furthermore, metal complexes of bipyridine derivatives are being investigated for applications in photodynamic therapy (PDT). nih.gov These complexes can generate reactive oxygen species upon light irradiation, leading to localized cell death. nih.gov The ability of this compound to form stable metal complexes suggests its potential as a scaffold for developing new photosensitizers for PDT.
Investigation of Ligand-Receptor Interactions
The bipyridine scaffold inherent in this compound serves as a foundational element for designing molecules that can probe and modulate the interactions between ligands and their biological receptors, such as enzymes. The core principle behind this application lies in the ability of the bipyridine moiety to act as a structural mimic or a chelating agent, influencing the binding event.
Derivatives of this compound can be synthesized to investigate enzyme inhibition mechanisms through several approaches. The methanol group on the pyridine ring offers a convenient site for chemical modification, allowing for the attachment of various functional groups designed to interact with the active site of an enzyme. These modifications can be tailored to probe specific interactions, such as hydrogen bonding, hydrophobic interactions, or metal coordination within the enzyme's active site.
For instance, by functionalizing the methanol group, a library of compounds can be generated where the bipyridine core acts as a rigid scaffold to present different pharmacophores to the enzyme. The inhibitory activity of these derivatives can then be systematically evaluated to build a structure-activity relationship (SAR) profile. This SAR data is crucial for understanding the key molecular determinants of binding and inhibition.
A key aspect of utilizing this compound in this context is its potential to chelate metal ions that are essential for the catalytic activity of metalloenzymes. The nitrogen atoms of the bipyridine structure can coordinate with a metal cofactor in the enzyme's active site, thereby inhibiting its function. The study of how modifications to the bipyridine ligand affect this chelation and subsequent inhibition provides valuable insights into the enzyme's mechanism.
| Derivative Class | Potential Mechanism of Action | Information Gained |
| Ester/Ether Derivatives | Steric hindrance or specific interactions (e.g., hydrogen bonding) in the active site. | Mapping of the enzyme's active site topography and identification of key binding pockets. |
| Amide Derivatives | Formation of specific hydrogen bonds with amino acid residues in the active site. | Understanding the role of specific amino acid residues in substrate binding and catalysis. |
| Metal-Chelating Derivatives | Coordination with a metal cofactor essential for enzymatic activity. | Elucidation of the role of the metal ion in the catalytic mechanism and the geometry of the active site. |
It is important to note that these investigations focus on the in vitro molecular mechanisms of interaction and not on the in vivo physiological effects.
Design of Metal-Based Probes and Imaging Agents
The strong metal-chelating properties of the bipyridine unit make this compound an excellent candidate for the design of metal-based probes and imaging agents. The fundamental design principle involves the coordination of a metal ion with specific photophysical properties (e.g., luminescence) to the bipyridine ligand. The resulting metal complex can then be used to visualize and track biological processes at a molecular level.
The design of these probes hinges on the interplay between the this compound ligand, the chosen metal center, and the biological target. The methanol group provides a crucial handle for further chemical modifications to enhance the probe's properties, such as its solubility, cell permeability, and target specificity.
Mechanism and Design Principles:
Luminescent Metal Centers: Transition metals like ruthenium(II), iridium(III), and rhenium(I) are often employed due to their favorable photophysical properties, including long-lived excited states, large Stokes shifts, and resistance to photobleaching. When complexed with ligands like this compound, these metal ions can form highly luminescent species.
Modulation of Luminescence: The luminescence of the metal complex can be designed to be "turned on" or "turned off" in the presence of a specific biological analyte or upon a change in the local environment (e.g., pH, polarity). This "switchable" behavior is achieved by designing the ligand so that the binding of the target molecule perturbs the electronic structure of the metal complex, leading to a change in its emissive properties.
Targeting Moieties: The methanol group of this compound can be functionalized with targeting moieties, such as peptides, antibodies, or small molecules, that direct the probe to a specific receptor, organelle, or cell type. This ensures that the imaging signal originates from the desired biological location.
| Probe Component | Function | Design Consideration |
| This compound | Ligand for metal chelation and scaffold for functionalization. | The bipyridine isomer and substitution pattern influence the stability and photophysical properties of the metal complex. |
| Metal Ion (e.g., Ru(II), Ir(III)) | Luminescent center providing the imaging signal. | Choice of metal determines the emission wavelength, lifetime, and quantum yield. |
| Ancillary Ligands | Fine-tune the photophysical and chemical properties of the complex. | Can be used to modulate solubility, stability, and luminescence. |
| Targeting Moiety | Directs the probe to the biological target of interest. | Must have high affinity and specificity for the target. |
The development of these metal-based probes is focused on the fundamental design and mechanistic understanding of their function as imaging agents, rather than their direct clinical applications. The insights gained from these studies pave the way for the creation of next-generation tools for biological imaging and diagnostics.
Future Directions and Emerging Research Avenues for 2,3 Bipyridin 6 Ylmethanol
Development of Novel Synthetic Routes with Improved Atom Economy
While established methods exist for the synthesis of bipyridine derivatives, a primary focus for future research will be the development of more efficient and sustainable synthetic routes to [2,3'-Bipyridin]-6-ylmethanol. Key objectives will be to improve atom economy, reduce waste, and utilize greener reaction conditions.
Table 1: Comparison of Synthetic Route Efficiencies
| Synthetic Strategy | Key Advantages | Areas for Improvement |
|---|---|---|
| Traditional Cross-Coupling | Well-established, versatile | Often requires pre-functionalization, potential for catalyst contamination |
| C-H Activation | High atom economy, direct functionalization | Catalyst development, selectivity control |
The principles of green chemistry will be central to the development of next-generation syntheses. This includes the use of renewable starting materials, solvent-free or environmentally benign solvent systems, and catalytic methods that minimize waste.
Exploration of New Coordination Modes and Multi-Metallic Systems
The coordination chemistry of this compound is a rich area for future investigation. The presence of two distinct nitrogen donors and a hydroxylmethyl substituent allows for a variety of coordination modes, including monodentate, bidentate chelating, and bridging behaviors.
Future research will likely focus on exploiting the steric and electronic properties of the ligand to access novel coordination geometries and oxidation states of coordinated metal centers. The potential for the ligand to adopt different coordination modes could induce unique reactivity in the resulting metal complexes. nih.govrsc.org For instance, "rollover" cyclometalation, where a C-H bond on the bipyridine backbone is activated, could lead to the formation of highly reactive organometallic species. mdpi.com
Furthermore, the ligand's ability to bridge multiple metal centers opens up the possibility of constructing sophisticated multi-metallic systems. These systems are of interest for their potential applications in cooperative catalysis, where the proximity of multiple metal centers can facilitate complex chemical transformations.
Advanced Computational Modeling for Predictive Design
Computational chemistry will play an increasingly important role in guiding the rational design of this compound-based systems for specific applications. Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic structure, spectroscopic properties, and reactivity of metal complexes incorporating this ligand.
These predictive models can accelerate the discovery of new catalysts and materials by allowing for the in-silico screening of large numbers of potential candidates, saving significant experimental time and resources. nih.gov For example, computational studies can help to identify ligand modifications that would enhance the catalytic activity or stability of a metal complex.
Table 2: Applications of Computational Modeling
| Modeling Technique | Predicted Properties | Potential Impact |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms | Design of more efficient catalysts |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Understanding of complex solution behavior |
Integration into Hybrid Materials and Nanostructures
The incorporation of this compound and its metal complexes into hybrid materials and nanostructures is a promising avenue for creating functional materials with novel properties. The ligand can be covalently attached to or non-covalently encapsulated within various solid supports, such as polymers, silica (B1680970), or metal-organic frameworks (MOFs).
These hybrid materials can exhibit enhanced stability, recyclability, and processability compared to their homogeneous counterparts. mdpi.com For instance, immobilizing a catalyst based on a this compound complex onto a solid support can facilitate its separation from the reaction mixture and allow for its reuse.
Furthermore, the self-assembly of this compound-containing building blocks can lead to the formation of well-defined nanostructures, such as nanoparticles, nanowires, and nanosheets. nih.gov The properties of these nanostructured materials can be tuned by controlling their size, shape, and composition, opening up possibilities for applications in sensing, electronics, and drug delivery.
Expansion into Emerging Areas of Chemical Research
The unique properties of this compound make it an attractive candidate for exploration in emerging areas of chemical research, including mechanochemistry and photoredox catalysis.
Mechanochemistry involves the use of mechanical force to induce chemical reactions, often in the absence of solvents. This environmentally friendly approach can provide access to novel compounds and materials that are difficult to synthesize using traditional solution-based methods. nih.govnih.gov The solid-state reactivity of this compound and its metal complexes under mechanochemical conditions is a largely unexplored area with the potential for significant discoveries.
Photoredox catalysis utilizes visible light to drive chemical reactions, offering a mild and sustainable alternative to traditional synthetic methods. princeton.edunih.govsigmaaldrich.comprinceton.edu Bipyridine-based metal complexes are well-known for their photocatalytic activity. Future research will likely focus on developing novel photocatalysts based on this compound for a wide range of organic transformations, including carbon-carbon and carbon-heteroatom bond formation. rsc.org
Q & A
Q. What are the optimal synthetic routes for preparing [2,3'-Bipyridin]-6-ylmethanol?
The compound is commonly synthesized via Suzuki-Miyaura cross-coupling between halogenated pyridine derivatives and boronic acids. For example, coupling 2-bromopyridine with a boronic acid-functionalized pyridine under catalytic Pd(PPh₃)₄ in a mixture of acetonitrile and aqueous Na₂CO₃ at 75°C achieves moderate yields (~70%) . Post-coupling modifications, such as alkylation with methyl benzyl bromide in DMF using K₂CO₃, can introduce the methanol moiety .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like HSQC/HMBC) resolves substitution patterns and confirms regioselectivity.
- High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%).
- Mass spectrometry (ESI-TOF) validates molecular weight .
Q. What safety protocols are recommended for handling this compound?
- Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .
- Use PPE (gloves, goggles) and work in a fume hood due to potential irritant properties (H315/H319 hazard codes) .
- Dispose of waste via certified chemical disposal services to avoid environmental contamination .
Advanced Research Questions
Q. How can conflicting NMR data for this compound derivatives be resolved?
Conflicting assignments often arise from tautomerism or regiochemical ambiguity. 2D NMR (e.g., NOESY for spatial proximity, HMBC for long-range coupling) combined with X-ray crystallography (if crystals are obtainable) can unambiguously assign structures. For example, crystal packing analysis in related bipyridines confirms hydrogen-bonding networks and tautomeric states .
Q. What strategies improve low yields in the alkylation step during synthesis?
Q. How does this compound contribute to the pharmacological activity of AMPA receptor antagonists like Perampanel?
The compound serves as a key intermediate in synthesizing Perampanel, a non-competitive AMPA receptor antagonist. The methanol group may influence binding affinity by participating in hydrogen bonding with receptor residues. Structure-Activity Relationship (SAR) studies suggest that substituents on the bipyridine core modulate potency and selectivity . Computational docking studies (e.g., AutoDock Vina) can further elucidate interactions .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
- Catalyst loading : Reduce Pd catalyst costs by optimizing ligand-to-metal ratios.
- Purification : Replace column chromatography with recrystallization or extraction for large batches.
- Byproduct management : Monitor and suppress homo-coupling byproducts (e.g., via controlled reagent addition rates) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
